

"4-(3-Bromophenylsulfonyl)morpholine" IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(3-Bromophenylsulfonyl)morpholine

Cat. No.: B1333936

[Get Quote](#)

Technical Guide: 4-(3-Bromophenylsulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Bromophenylsulfonyl)morpholine is a synthetic organic compound featuring a morpholine ring attached to a brominated phenylsulfonyl group. The morpholine moiety is a common scaffold in medicinal chemistry, known for improving the pharmacokinetic profile of drug candidates. The presence of the bromophenylsulfonyl group suggests potential for various biological activities, making this compound a subject of interest in drug discovery and development. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential biological relevance.

Chemical Identification

Identifier	Value
IUPAC Name	4-(3-bromophenyl)sulfonylmorpholine
CAS Number	871269-13-5
Molecular Formula	C ₁₀ H ₁₂ BrNO ₃ S
Molecular Weight	306.18 g/mol
SMILES	C1COCCN1S(=O)(=O)c2cccc(c2)Br

Synonyms:

- **4-(3-Bromophenylsulfonyl)morpholine**

Physicochemical Properties

Detailed experimental data for the physicochemical properties of **4-(3-Bromophenylsulfonyl)morpholine** are not readily available in published literature. However, predicted values and data for analogous compounds can provide useful estimates.

Property	Value	Source
Molecular Weight	306.1762	[1]
XlogP3	1.8	Predicted
Hydrogen Bond Donor Count	0	Predicted
Hydrogen Bond Acceptor Count	3	Predicted
Rotatable Bond Count	2	Predicted

Synthesis

A general, illustrative synthesis protocol for compounds similar to **4-(3-Bromophenylsulfonyl)morpholine** is presented below. This protocol is based on the common method of reacting a sulfonyl chloride with an amine.

Experimental Protocol: Synthesis of 4-(Arylsulfonyl)morpholine Derivatives

Materials:

- 3-Bromobenzenesulfonyl chloride
- Morpholine
- Triethylamine (or another suitable base)
- Dichloromethane (or another suitable aprotic solvent)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of 3-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over a period of 15-30 minutes.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

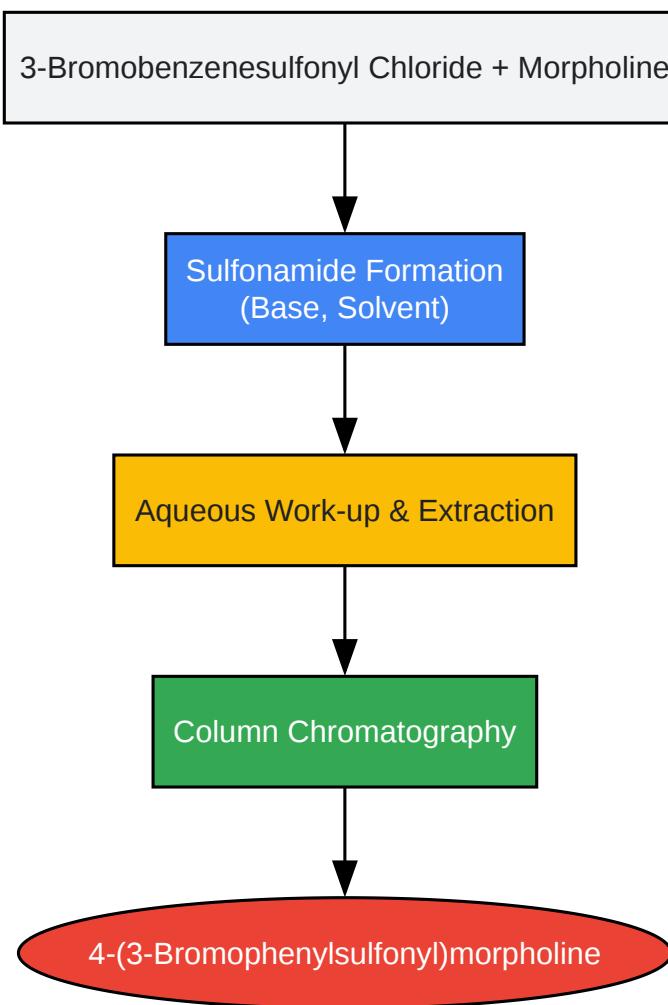
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure **4-(3-Bromophenylsulfonyl)morpholine**.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ^1H NMR, ^{13}C NMR, mass spectrometry, and IR spectroscopy.

Biological Activity and Potential Applications

While specific biological data for **4-(3-Bromophenylsulfonyl)morpholine** is limited in publicly available literature, the morpholine scaffold is a key component in numerous biologically active molecules. Morpholine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

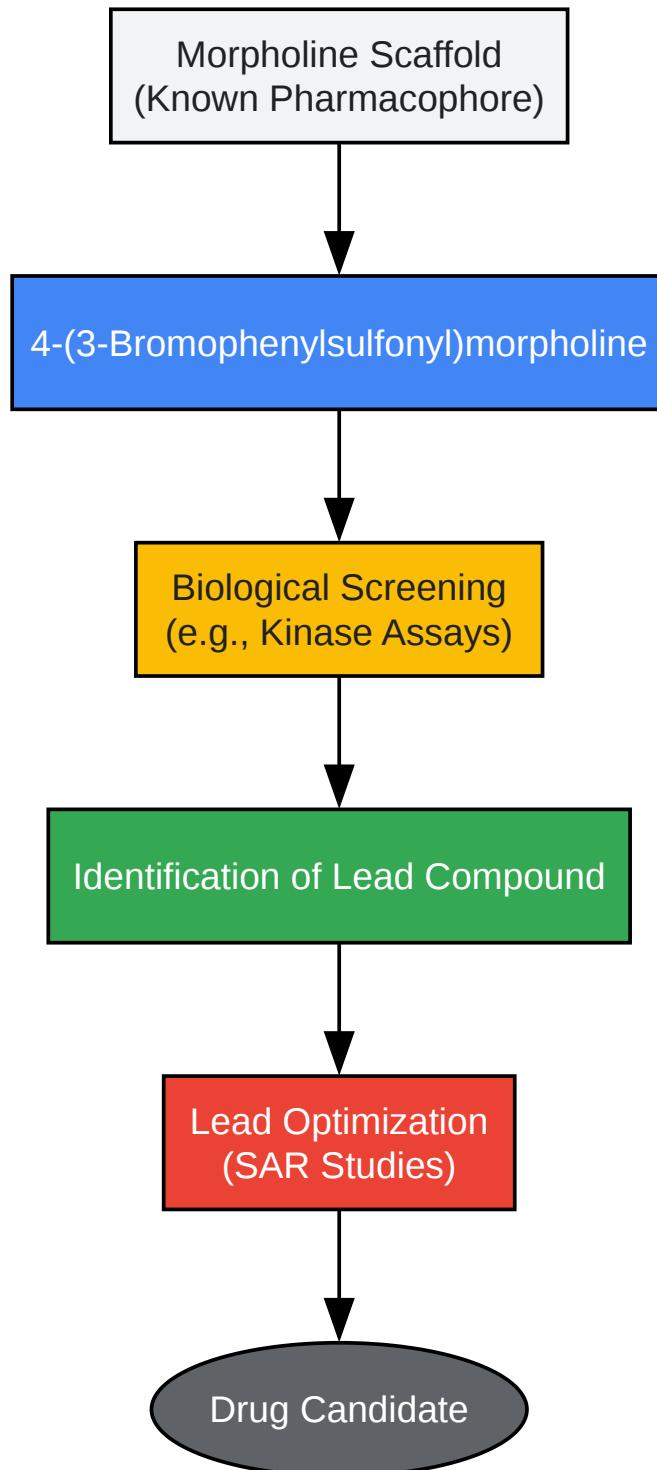
The sulfonyl group, particularly when attached to an aromatic ring, is also a common feature in many pharmaceuticals. The combination of these two moieties in **4-(3-Bromophenylsulfonyl)morpholine** suggests its potential as a lead compound for the development of novel therapeutic agents.


Potential Signaling Pathway Involvement

Based on the activities of structurally related morpholine and phenylsulfonyl compounds, **4-(3-Bromophenylsulfonyl)morpholine** could potentially interact with various biological targets. For instance, many kinase inhibitors, which are crucial in cancer therapy, incorporate the morpholine structure. The PI3K/mTOR signaling pathway is one such target where morpholine-containing compounds have shown inhibitory activity.[\[1\]](#)

Visualizations

General Synthetic Workflow


General Synthesis Workflow for 4-(3-Bromophenylsulfonyl)morpholine

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **4-(3-Bromophenylsulfonyl)morpholine**.

Potential Role in Drug Discovery

Logical Flow in Drug Discovery

[Click to download full resolution via product page](#)

Caption: A logical diagram illustrating the potential role of the compound in a drug discovery pipeline.

Conclusion

4-(3-Bromophenylsulfonyl)morpholine is a compound of interest for medicinal chemists and drug development professionals due to its structural features. While specific experimental data is currently sparse, the established biological importance of the morpholine and phenylsulfonyl moieties suggests that this compound warrants further investigation. The synthetic route is straightforward, allowing for the generation of analogs for structure-activity relationship (SAR) studies. Future research should focus on the synthesis, detailed characterization, and comprehensive biological evaluation of this and related compounds to explore their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["4-(3-Bromophenylsulfonyl)morpholine" IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333936#4-3-bromophenylsulfonyl-morpholine-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com